2-[3-(Dimethylamino)propyl]-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[3-(Dimethylamino)propyl]-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a molecular formula of C23H24N2O3 . This compound is known for its unique structure, which includes a chromeno-pyrrole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[3-(Dimethylamino)propyl]-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps. One common synthetic route includes the reaction of 3-(dimethylamino)propylamine with a suitable chromeno-pyrrole precursor under controlled conditions . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[3-(Dimethylamino)propyl]-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[3-(Dimethylamino)propyl]-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[3-(Dimethylamino)propyl]-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique chromeno-pyrrole core structure. Similar compounds include:
- 2-[3-(Dimethylamino)propyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 2-[3-(Dimethylamino)propyl]-7-methyl-1-phenylchromeno[2,3-c]3-pyrroline-3,9-dione
These compounds share structural similarities but may differ in their chemical properties and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C24H26N2O4 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-(3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H26N2O4/c1-15-9-10-19-18(13-15)22(27)20-21(16-7-5-8-17(14-16)29-4)26(12-6-11-25(2)3)24(28)23(20)30-19/h5,7-10,13-14,21H,6,11-12H2,1-4H3 |
InChI Key |
NSQWYRHSBKWNDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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